1-Phenyl-2-(piperazin-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTACZRWRTSQVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Piperazine Moiety
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and development of new drugs. nih.gov Its prevalence in a wide array of clinically approved medications underscores its importance in medicinal chemistry. Over 100 FDA-approved drugs feature this structural motif, a testament to its ability to impart favorable pharmacokinetic properties to drug candidates. enamine.netnih.gov
The strategic incorporation of the piperazine moiety can significantly enhance a molecule's water solubility, a critical factor for bioavailability, due to the presence of two primary nitrogen atoms with appropriate pKa values. nih.gov This structural feature also allows for the introduction of diverse substituents at the nitrogen atoms, enabling chemists to fine-tune the molecule's biological activity and target engagement. researchgate.net The piperazine scaffold is a key component in drugs targeting a wide spectrum of diseases, including cancer, bacterial and fungal infections, inflammation, and central nervous system disorders. nih.govresearchgate.netingentaconnect.com
The versatility of the piperazine ring is further highlighted by its role as a linker or a pharmacophore itself. It can form crucial hydrogen bonds with target proteins, thereby enhancing the biological activity of the parent molecule. researchgate.net The ability to modify the piperazine core at various positions has led to the development of numerous derivatives with a broad range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netingentaconnect.com
Ethanone Derivatives: a Versatile Class in Pharmaceutical Research
The ethanone (B97240) moiety, characterized by a carbonyl group attached to a methyl group and another substituent, is another fundamental building block in the synthesis of pharmaceutically active compounds. Ethanone derivatives have been explored for a wide range of therapeutic applications, demonstrating their versatility in medicinal chemistry.
Research has shown that ethanone derivatives can exhibit significant analgesic and anti-inflammatory activities. nih.gov For instance, certain 2-benzoxazolinone (B145934) derivatives containing an ethanone functional group have been synthesized and shown to possess potent analgesic properties, even surpassing that of aspirin (B1665792) in some cases. nih.gov Furthermore, the ethanone scaffold has been incorporated into molecules with antimicrobial and antifungal activities. nih.gov The synthesis of various ethanone derivatives has led to the discovery of compounds with promising activity against a range of bacterial and fungal pathogens. nih.gov
The ethanone structure also serves as a key component in the development of agents targeting specific cellular receptors. For example, a fluorinated analogue of a piperazine-containing ethanone derivative, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, has been identified as a potential ligand for the sigma-1 receptor, which is overexpressed in various cancers. rsc.orgnih.gov This highlights the role of the ethanone moiety in designing molecules for targeted cancer imaging and therapy.
Charting the Course: Research Trajectories for 1 Phenyl 2 Piperazin 1 Yl Ethanone and Its Analogs
Established Synthetic Routes for the Core this compound Structure
The fundamental structure of this compound can be assembled through several reliable synthetic strategies. These methods often involve the formation of a key bond between the piperazine ring and a phenylethanone precursor.
Nucleophilic Addition and Acylation Strategies
A primary and widely employed method for synthesizing the this compound core involves the nucleophilic substitution reaction between a piperazine and a suitable phenylethanone derivative. libretexts.org A common approach is the reaction of piperazine with 2-bromo-1-phenylethanone, also known as phenacyl bromide. wikipedia.orgnih.gov In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the desired product.
Another strategy involves the acylation of piperazine with phenylacetyl chloride. chemicalbook.com This method introduces the phenacyl group directly onto the piperazine nitrogen. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
These nucleophilic substitution and acylation reactions are foundational in organic chemistry and provide a direct route to the core structure. libretexts.org The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Piperazine | 2-Bromo-1-phenylethanone | This compound | Nucleophilic Substitution |
| Piperazine | Phenylacetyl chloride | This compound | Acylation |
Monoacylation Techniques for Piperazine Derivatives
A significant challenge in the synthesis of this compound and its derivatives is controlling the reactivity of the two nitrogen atoms in the piperazine ring to achieve mono-substitution rather than di-substitution. Several techniques have been developed to address this.
One common strategy is to use a large excess of piperazine relative to the acylating or alkylating agent. This statistical approach favors the formation of the mono-substituted product. Another method involves the in-situ formation of a piperazine salt, such as piperazine monohydrochloride or monoacetate. nih.gov The protonation of one nitrogen atom deactivates it towards further reaction, thereby promoting mono-substitution on the other nitrogen. nih.gov
Protecting group chemistry offers a more controlled approach. One of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The protected piperazine can then be reacted with the desired phenylethanone derivative. Subsequent removal of the protecting group yields the mono-substituted product. researchgate.net For instance, refluxing piperazine with acetic acid can lead to a mixture of mono- and di-acetylated piperazine, which can then be used in subsequent steps. researchgate.net
| Technique | Description | Key Feature |
| Excess Piperazine | Using a stoichiometric excess of piperazine to favor mono-substitution. | Simple and cost-effective. |
| In-situ Salt Formation | Protonation of one piperazine nitrogen to reduce its nucleophilicity. nih.gov | Avoids the need for protecting groups. nih.gov |
| Protecting Groups | Temporarily blocking one nitrogen atom with a chemical group (e.g., Boc). researchgate.net | Offers high selectivity and control. researchgate.net |
Advanced Synthetic Approaches for Functionalized this compound Derivatives
The development of new therapeutic agents often requires the synthesis of a library of functionalized derivatives. Advanced synthetic methods are employed to introduce various substituents onto the core this compound structure.
Alkylation Reactions in Derivative Synthesis
Alkylation is a key method for introducing a wide variety of functional groups onto the second nitrogen atom of the this compound core. This can be achieved through nucleophilic substitution reactions with various alkyl halides or sulfonates. nih.gov For example, derivatives can be synthesized by reacting the core structure with different alkyl halides in the presence of a base. nih.gov
Reductive amination is another powerful technique for N-alkylation. nih.gov This method involves the reaction of the piperazine derivative with an aldehyde or ketone in the presence of a reducing agent. This approach is particularly useful for synthesizing a diverse range of N-alkylated analogs.
| Reaction Type | Reagents | Product |
| N-Alkylation | This compound, Alkyl Halide, Base | N-Alkyl-1-Phenyl-2-(piperazin-1-yl)ethanone derivative |
| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent | N-Alkyl-1-Phenyl-2-(piperazin-1-yl)ethanone derivative |
Palladium-Catalyzed Coupling Reactions in Analog Preparation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are highly valuable for preparing analogs of this compound with aryl or other complex substituents.
Reactions such as the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups. youtube.comrsc.org This typically involves the reaction of a halogenated derivative of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org The Heck coupling reaction provides a means to introduce alkenyl substituents. youtube.com These methods offer a high degree of control and functional group tolerance, enabling the synthesis of complex and diverse libraries of compounds. researchgate.net
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halogenated Derivative, Boronic Acid/Ester | Palladium Catalyst, Base | Carbon-Carbon (Aryl-Aryl) |
| Heck | Halogenated Derivative, Alkene | Palladium Catalyst, Base | Carbon-Carbon (Aryl-Alkenyl) |
| Kumada | Grignard Reagent, Aryl Halide | Palladium Catalyst | Carbon-Carbon |
Electrochemical Synthesis Methods for Substituted Ethanones
Electrochemical synthesis is emerging as a green and efficient alternative to traditional synthetic methods. nih.gov It offers the potential for novel reactivity and can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. youtube.com
In the context of substituted ethanones, electrochemical methods can be employed for various transformations. For instance, electrochemical oxidation of enol ethers or enols can lead to the formation of α-functionalized ketones. youtube.com While direct electrochemical synthesis of this compound is not widely reported, the principles of electrosynthesis can be applied to the synthesis of key intermediates or for the functionalization of the core structure. For example, electrochemical methods can be used to generate radical cations from enol ethers, which can then participate in cyclization reactions. youtube.com The application of electrochemistry in this specific area is a promising field for future research, potentially offering more sustainable and efficient synthetic routes. youtube.comnih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the context of synthesizing derivatives of this compound, microwave irradiation has been shown to be a highly effective and eco-friendly approach. tandfonline.com
A notable example is the synthesis of a 1,2,3-triazole-containing derivative, which begins with the acylation of 2-(piperazin-1-yl)benzo[d]thiazole with bromoacetyl bromide. tandfonline.com The subsequent azidolysis of the resulting bromoacetylpiperazine derivative (Compound 2 in the study) to form the azide (B81097) precursor (Compound 3) is significantly expedited by microwave irradiation. tandfonline.com The final step, a copper-catalyzed click cyclocondensation of the azide with phenylacetylene (B144264) to yield the target triazole hybrid (Compound 4), is also greatly accelerated under microwave conditions. tandfonline.com
The use of microwave irradiation in these synthetic steps dramatically reduces the reaction time from hours or even a full day to mere minutes, while also improving the yield. tandfonline.com For instance, the synthesis of the bromoacetylpiperazine derivative under microwave irradiation resulted in a 95% yield. tandfonline.com The subsequent click reaction to form the final triazole derivative was completed in just 8 minutes with an excellent yield of 94%. tandfonline.com This stands in stark contrast to the conventional heating method for the same reaction, which required 8 hours at 80°C and resulted in a lower yield of 86%. tandfonline.com
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 8 hours | 8 minutes |
| Temperature | 80 °C | Not specified (Microwave irradiation) |
| Yield | 86% | 94% |
This green chemistry approach not only offers efficiency but also aligns with principles of sustainable chemical production by reducing energy consumption and potentially minimizing solvent use. tandfonline.comnih.gov
Pharmacophore Hybridization Strategies
Pharmacophore hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. The goal is to create a hybrid compound that possesses the biological activities of the parent molecules, potentially leading to enhanced potency, improved selectivity, or a novel mechanism of action. The this compound scaffold is a versatile building block frequently used in such strategies. researchgate.netnih.gov
One prominent example involves the hybridization of a piperazine-containing structure with a benzothiazole (B30560) moiety and a 1,2,3-triazole ring. tandfonline.com In this design, the piperazine acts as a linker connecting the benzothiazole pharmacophore, known for a wide range of biological properties, to a 1,2,3-triazole unit, which is also a well-recognized synthon in medicinal chemistry. tandfonline.com This molecular hybridization approach aims to create a single molecular framework with potentially enhanced biological activity. tandfonline.com
Another application of this strategy is seen in the development of imaging agents. For instance, a derivative, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), was identified as a potential ligand for the sigma-1 receptor (σ1R), which is overexpressed in many cancers. rsc.orgnih.gov Through a hybridization approach, this parent compound was modified by fluoroethylation to create 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ). rsc.orgnih.gov This modification, introducing a fluorine-18 (B77423) radiolabel, transforms the molecule into a potential radiotracer for PET imaging while maintaining or even improving its affinity for the target receptor. rsc.orgnih.gov
The versatility of the piperazine core within the this compound structure allows for its combination with a wide array of other pharmacophores, including pyrazoles, phthalazines, and quinazolinones, to develop novel compounds targeting various biological pathways. researchgate.netpharmacophorejournal.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized compounds while ensuring the process is efficient and reproducible. The synthesis of this compound and its derivatives is no exception, with research focusing on the fine-tuning of catalysts, solvents, temperature, and reaction times.
In the synthesis of complex derivatives, specific coupling agents and bases are employed to drive the reaction to completion. For example, in the multi-step synthesis of a pan-KRAS inhibitor, the coupling of a carboxylic acid with a hydroxyamidine intermediate was achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. acs.org The reaction was carefully staged, initially running at room temperature for one hour before being heated to 80°C for 12 hours to ensure the formation of the desired oxadiazole. acs.org
The choice of solvent and catalyst system is also critical, as demonstrated in the microwave-assisted synthesis of a benzothiazole-piperazine-1,2,3-triazole hybrid. tandfonline.com The optimal conditions for the final click chemistry step were found to be a copper(II) sulfate (B86663) pentahydrate/sodium ascorbate (B8700270) catalyst system in a solvent mixture of t-BuOH/water (1:1, v/v). tandfonline.com This specific combination facilitated a high-yielding, regioselective synthesis of the 1,4-disubstituted 1,2,3-triazole isomer. tandfonline.com
Even in more straightforward synthetic steps, such as the initial acylation, conditions are carefully controlled. The synthesis of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287) involves the dropwise addition of chloroacetyl chloride to a solution of 1-phenylpiperazine (B188723) hydrochloride and triethylamine (B128534) in anhydrous dichloromethane (B109758) at 273 K (0°C). nih.gov Maintaining a low temperature during the addition helps to control the exothermic reaction, followed by stirring at room temperature for 2 hours to complete the reaction. nih.gov
The table below summarizes optimized conditions from various synthetic protocols for derivatives, highlighting the diversity of approaches to maximize yields.
| Derivative Type | Key Reagents & Catalysts | Solvent | Temperature & Time | Yield | Reference |
|---|---|---|---|---|---|
| Bromoacetylpiperazine derivative | Bromoacetyl bromide, Triethylamine | Dichloromethane | RT, 6 h (Conventional) | 89% | tandfonline.com |
| 1,2,3-Triazole Hybrid | Copper(II) sulfate pentahydrate, Sodium ascorbate | DMSO/H₂O (1:1) | 80 °C, 8 h (Conventional) | 86% | tandfonline.com |
| 1,2,3-Triazole Hybrid | Copper(II) sulfate, Sodium ascorbate | DMSO/H₂O | Microwave, 8 min | 94% | tandfonline.com |
| Oxadiazole Derivative | HATU, DIPEA | DMF | 25-30 °C for 1 h, then 80 °C for 12 h | Not specified | acs.org |
| 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Chloroacetyl chloride, Triethylamine | Dichloromethane | 273 K then RT for 2 h | Not specified | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including this compound and its analogs. Through the application of various NMR techniques, a comprehensive assignment of proton and carbon signals can be achieved, offering unambiguous structural confirmation. nih.govresearchgate.net
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within a molecule. For derivatives of this compound, the ¹H NMR spectra exhibit characteristic signals corresponding to the aromatic protons of the phenyl group and the protons of the piperazine ring.
In the case of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, the ¹H NMR spectrum in CDCl₃ shows a singlet at 2.13 ppm for the three protons of the acetyl group. rsc.org The protons of the piperazine ring appear as triplets at 3.03 ppm, 3.06 ppm, 3.61 ppm, and 3.76 ppm, each integrating to two protons. rsc.org The fluoroethyl group attached to the phenylpiperazine moiety is represented by two doublet of triplets between 4.13 and 4.79 ppm, a splitting pattern consistent with the coupling of the fluorine atom to the ethyl chain protons. rsc.orgnih.gov The four aromatic protons appear as a multiplet at 6.89 ppm. rsc.org
For other derivatives, such as N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide, the ¹H NMR spectrum in DMSO-d₆ reveals signals for the aromatic protons in the range of 7.03-8.04 ppm. The piperazine ring protons appear as multiplets at 2.63 and 3.50 ppm, with the N-CH₂ protons showing as a singlet at 3.13 ppm. lew.ro The interpretation of piperazine ring proton signals can sometimes be complex due to the presence of eight non-equivalent protons that can exhibit both short- and long-range correlations, often resulting in broad singlets or multiplets. researchgate.net
Table 1: ¹H NMR Data for selected this compound Derivatives Click on a row to display the corresponding ¹H NMR data.
| Compound Name | Solvent | Proton (¹H) Chemical Shifts (ppm) |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | CDCl₃ | 2.13 (s, 3H), 3.03 (t, 2H), 3.06 (t, 2H), 3.61 (t, 2H), 3.76 (t, 2H), 4.13–4.21 (dt, 2H), 4.68–4.79 (dt, 2H), 6.89 (m, 4H) rsc.org |
| N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide | DMSO-d₆ | 9.90 (s, 1H, NH), 9.56 (s, 2H, NH), 8.04 (d, J=8.4 Hz, 2H, Ar-H), 7.41 (m, 2H, Ar-H), 7.32 (t, J=7.6 Hz, 2H, Ar-H), 7.14 (m, 1H, Ar-H), 7.03 (d, J=7.6 Hz, 2H, Ar-H), 3.50 (m, 4H, 2CH₂), 3.13 (s, 2H, NCH₂), 2.63 (m, 4H, 2CH₂) lew.ro |
| 1-(4-nitrobenzoyl)piperazine | CDCl₃ | 1.72 (s, 1H, NH), 2.81 (br s, 2H, Pip-H), 2.96 (br s, 2H, Pip-H), 3.33 (br s, 2H, Pip-H), 3.77 (br s, 2H, Pip-H), 7.56 (d, J = 8.7 Hz, 2H, H-o), 8.27 (d, J = 8.7 Hz, 2H, H-m) nih.gov |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon framework of a molecule. For this compound derivatives, the ¹³C NMR spectra allow for the unambiguous assignment of all carbon atoms. nih.govresearchgate.net
In the ¹³C NMR spectrum of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone in CDCl₃, the carbonyl carbon of the acetyl group appears at 168.96 ppm. rsc.org The carbons of the piperazine ring are observed at chemical shifts of 41.48, 46.36, 50.66, and 51.07 ppm. rsc.org The aromatic carbons resonate in the region of 115.56 to 153.12 ppm, and the carbons of the fluoroethyl group are found at 67.57, 67.73, 81.33, and 82.69 ppm. rsc.org
For N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide, the carbonyl carbon is observed at 168.68 ppm in DMSO-d₆. lew.ro The aromatic carbons appear in the range of 113.11 to 155.03 ppm. lew.ro The piperazine ring carbons are found at 46.48 and 52.68 ppm, with the N-CH₂ carbon at 60.58 ppm. lew.ro The complete assignment of ¹³C NMR spectra is often facilitated by two-dimensional NMR techniques. researchgate.netnih.gov
Table 2: ¹³C NMR Data for selected this compound Derivatives Click on a row to display the corresponding ¹³C NMR data.
| Compound Name | Solvent | Carbon (¹³C) Chemical Shifts (ppm) |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | CDCl₃ | 21.32, 41.48, 46.36, 50.66, 51.07, 67.57, 67.73, 81.33, 82.69, 115.56, 118.79, 145.77, 153.12, 168.96 rsc.org |
| N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide | DMSO-d₆ | 168.68 (C=O), 155.03, 149.55, 137.72, 134.50, 129.37 (2C), 128.75 (2C), 126.13 (2C), 113.11 (2C), 60.58 (NCH₂), 52.68 (2CH₂), 46.48 (2CH₂) lew.ro |
| 1-(4-nitrobenzoyl)piperazine | CDCl₃ | 43.5, 46.0, 46.6, 49.0 (4 × Pip-C), 124.0 (C-m), 128.2 (C-o), 142.2 (C-i), 148.5 (C-p), 163.1 (C=O) nih.gov |
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org This experiment is invaluable for assigning proton and carbon signals, especially in complex molecules like derivatives of this compound. nih.govresearchgate.net
The HSQC spectrum displays peaks at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond in the molecule. pressbooks.pub For instance, in the HSQC spectrum of a piperazine derivative, the signals for the piperazine N-CH₂ protons would show a correlation to their corresponding carbon signals. nih.gov This technique, in conjunction with other 2D NMR experiments like COSY and HMBC, allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR data. nih.govresearchgate.net For example, in the analysis of N,N'-substituted piperazines, HSQC spectra were used to show the independent coupling of protons to the appropriate carbon signals, aiding in the characterization of different conformers. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, the calculated mass for the protonated molecule [M+H]⁺ is 267.1431, and the experimentally found mass was 267.1533, confirming the molecular formula C₁₄H₁₉FN₂O₂. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In the ESI-MS analysis of 1-(4-nitrobenzoyl)piperazine, the protonated molecule [M+H]⁺ was observed at m/z 236, and the sodium adduct [M+Na]⁺ was seen at m/z 258. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For example, the mass spectrum of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one showed the molecular ion at m/z 418, along with fragments corresponding to the loss of the benzyl (B1604629) group (m/z 327, 328). mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, specific vibrational frequencies observed in the IR spectrum confirm the presence of key structural features. For instance, the IR spectrum of a related compound, acetophenone (B1666503) azine, which shares the phenyl and ethanone-like functionalities, provides reference points for characteristic absorptions. nist.gov
The presence of the carbonyl (C=O) group from the ethanone moiety typically results in a strong absorption band in the region of 1680-1700 cm⁻¹. The aromatic phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The piperazine ring shows C-N stretching vibrations and N-H bending vibrations (if unsubstituted). In a study of 1-phenylpiperazine, a key structural component, ATR-IR spectroscopy was used to identify its characteristic spectral features. nih.gov
For derivatives, the introduction of other functional groups will manifest as additional or shifted absorption bands. For example, a hydroxyl (-OH) group would introduce a broad absorption band in the region of 3200-3600 cm⁻¹. The specific frequencies can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.
X-ray Diffraction (XRD) for Crystal Structure Determination
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis offers the most detailed structural information. For several derivatives of this compound, this technique has been instrumental in elucidating their precise molecular architecture.
For example, the crystal structure of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone, a derivative, was determined to be monoclinic. nih.gov In another case, the structure of 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone was stabilized by C-H⋯O hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance of 4.760 (2) Å. nih.govresearchgate.net The analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone revealed a monoclinic crystal system with space group P2/c. researchgate.net In the crystal structure of this compound, molecules are linked by O—H⋯O hydrogen bonds, forming chains. researchgate.netnih.gov
The data obtained from single crystal XRD includes unit cell dimensions, bond lengths, and angles, which are crucial for a definitive structural assignment.
Table 1: Crystallographic Data for 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2/c |
| a (Å) | 6.13183 (19) |
| b (Å) | 12.0106 (4) |
| c (Å) | 14.8704 (5) |
| β (°) | 94.025 (3) |
| V (ų) | 1092.46 (6) |
| Z | 4 |
Analysis of Conformational Features (e.g., Piperazine Ring Conformation)
A key structural aspect of this compound and its derivatives is the conformation of the six-membered piperazine ring. Single crystal XRD studies consistently reveal that the piperazine ring typically adopts a chair conformation. researchgate.netnih.gov This is the most stable conformation for a six-membered ring, minimizing steric strain.
In 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone, the piperazine ring adopts a slightly distorted chair conformation. nih.gov Similarly, in 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the piperazine cycle is in a chair conformation. mdpi.com The degree of distortion from an ideal chair can be quantified by puckering parameters. nih.gov
The relative orientation of the substituents on the piperazine ring is also determined. For instance, in 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, the dihedral angle between the mean planes of the benzene ring and the acetyl group is 48.7 (1)°. researchgate.netnih.gov
Chromatographic Techniques for Purity Assessment and Characterization
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for their characterization.
High-Performance Liquid Chromatography (HPLC) is a widely used method. For instance, the radiochemical purity of [¹⁸F]FEt-PPZ, a fluoroethoxy derivative, was determined to be over 99% using radio-HPLC, with a single peak observed at a retention time of around 15 minutes. rsc.org In other studies, the purity of synthesized compounds was determined by an Agilent 1200 series LC system coupled with a mass spectrometer. acs.org
Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions and for preliminary purity assessment. For example, the synthesis of 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone was monitored by TLC. researchgate.net Column chromatography is frequently employed for the purification of the synthesized compounds. For instance, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was purified by column chromatography on silica (B1680970) gel. mdpi.com
These chromatographic methods are crucial for ensuring the identity and purity of the target compounds, which is a prerequisite for any further analytical characterization or application.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the synthesized molecule, which can then be compared with the theoretical formula to confirm its identity and purity.
For this compound, the expected molecular formula is C₁₂H₁₆N₂O, corresponding to a molecular weight of 204.27 g/mol . chemicalbook.com The empirical formula for 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone is C₁₂H₁₇N₃O. sigmaaldrich.com Similarly, for 1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, the chemical formula is C₁₃H₁₉N₃O. americanelements.com
The experimentally determined elemental composition should be in close agreement with the calculated values for the proposed structure. Any significant deviation may indicate the presence of impurities or an incorrect structural assignment.
Computational Chemistry and Theoretical Modeling of 1 Phenyl 2 Piperazin 1 Yl Ethanone Systems
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For derivatives of 1-Phenyl-2-(piperazin-1-yl)ethanone, 3D-QSAR studies have been successfully employed to understand their inhibitory mechanisms.
In a notable study focusing on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives as C-C chemokine receptor type 1 (CCR1) antagonists, both ligand-based and receptor-guided Comparative Molecular Field Analysis (CoMFA) models were developed. nih.gov These models yielded robust statistical data, indicating their predictive power. nih.gov The ligand-based CoMFA model showed a q² value of 0.606 and an r² value of 0.968, while the receptor-guided model presented a q² of 0.640 and an r² of 0.932. nih.gov The contour maps generated from these models helped in identifying the structural features that are favorable for high-affinity binding to the receptor. nih.gov
Table 1: Statistical Results of 3D-QSAR CoMFA Models for 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone Derivatives
| Model Type | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
| Ligand-based | 0.606 | 0.968 |
| Receptor-guided | 0.640 | 0.932 |
Data from a study on CCR1 antagonists. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a receptor. This method is crucial for understanding ligand-target interactions at the molecular level.
Binding Affinity Predictions
Molecular docking studies have been instrumental in predicting the binding affinities of this compound derivatives to their biological targets. For instance, in the pursuit of potential ligands for the sigma-1 receptor (σ1R), docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a promising candidate. nih.gov The calculated Glide score (G-score), a measure of binding affinity, for PPZ was -5.6 kcal/mol. nih.gov
Further investigations on a fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), revealed an even better binding affinity for σ1R, with a G-score of -9.4 kcal/mol. nih.gov This improved affinity highlights the positive impact of the fluoroethoxy substitution. nih.gov The binding affinity of FEt-PPZ was found to be comparable to other clinically evaluated radiopharmaceuticals targeting the σ1R, which have G-scores ranging from -9.2 to -11.4 kcal/mol. nih.gov
Table 2: Predicted Binding Affinities (Glide Scores) for this compound Derivatives Targeting the σ1R Receptor
| Compound | Target Receptor | Glide Score (kcal/mol) |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | σ1R | -5.6 |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | σ1R | -9.4 |
Data from docking studies against the σ1R receptor (PDB ID: 5HK1). nih.gov
Analysis of Amino Acid Residue Interactions
A critical aspect of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues within the binding pocket of the receptor. In the study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives as CCR1 antagonists, docking results highlighted the importance of specific active site residues. nih.gov A key interaction identified was a hydrogen bond between the ligand and the amino acid residue Tyr113, which is considered crucial for anchoring the ligand within the active site. nih.gov
Homology Modeling in Receptor Interaction Studies
When the experimental 3D structure of a target receptor is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a homologous protein. This approach was utilized in the study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the CCR1 receptor. nih.gov A homology model of CCR1 was built using a template structure (PDB ID: 4EA3) that shared a high sequence identity and resolution, enabling subsequent docking studies of the ligands. nih.gov Similarly, molecular modeling studies of other phenylpiperazine derivatives targeting receptors like the dopamine (B1211576) D2 and 5-HT(1A) receptors have also employed homology modeling to create receptor structures for docking simulations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Mode Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and complexes over time, offering a more realistic representation of biological systems. MD simulations have been used to assess the conformational stability and binding mode dynamics of this compound derivatives.
For the FEt-PPZ-σ1R receptor-ligand complex, MD simulations were conducted over a period of 50 nanoseconds. rsc.org The root mean square deviation (RMSD) of the complex was found to be 2 Å, indicating excellent stability of the ligand within the receptor's binding pocket throughout the simulation. rsc.orgnih.gov This stability further supports the potential of this derivative as a high-affinity ligand for the σ1R. rsc.orgnih.gov In broader studies of phenyl-piperazine scaffolds, MD simulations have been crucial in evaluating the binding and energetics of hit compounds and understanding the conformational changes of the target protein upon ligand binding. nih.gov
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It provides valuable information about molecular properties and reactivity.
A computational study on 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (B2966010) (MNPE), a related arylpiperazine, employed DFT to perform a detailed conformational and vibrational analysis. kfupm.edu.sa This study identified sixteen plausible conformations of MNPE and used this information to understand its potential molecular docking mechanism with the human GABAA receptor. kfupm.edu.sa Furthermore, DFT calculations were used to evaluate the reactivity of MNPE by analyzing concepts such as Average Local Ionization Energies and Fukui functions. kfupm.edu.sa The study also predicted the likelihood of autoxidation and hydrolysis based on computed bond dissociation energies, suggesting that MNPE is likely to be readily biodegradable. kfupm.edu.sa The characterization of MNPE was supported by key vibrational modes identified in its infrared and Raman spectra, which were associated with the stretching of the piperazine (B1678402) and phenyl rings, as well as C-N stretching. kfupm.edu.sa
In Silico Modeling for Mechanistic Insights
In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in elucidating the mechanisms by which this compound derivatives interact with biological targets. These computational approaches provide a detailed view of the binding modes and intermolecular forces that govern molecular recognition.
Research on derivatives of this compound has demonstrated the utility of these models. For instance, docking studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) have highlighted key active site residues. nih.gov In these models, the residue Tyr113 was identified as crucial for anchoring the ligand within the active site through hydrogen bonding. nih.gov Such insights are vital for understanding the inhibitory mechanism and for the rational design of more potent ligands. nih.gov
Similarly, docking and MD simulation studies were employed to identify potential ligands for the sigma-1 receptor (σ1R), which is overexpressed in many cancers. rsc.orgnih.gov These computational methods identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) and its fluoroethylated analog, FEt-PPZ, as promising candidates. rsc.orgnih.gov The docking scores indicated a high affinity for the σ1R, and subsequent MD simulations over 50 nanoseconds showed excellent stability of the FEt-PPZ–σ1R receptor-ligand complex, as evidenced by a low root mean square deviation (RMSD) value. rsc.orgnih.gov
Furthermore, a virtual screening protocol based on a fingerprint-driven consensus docking approach successfully identified a novel phenyl(piperazin-1-yl)methanone derivative as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for various diseases. nih.gov Molecular modeling illuminated the interaction landscape, showing that residues A51 and M123 form hydrogen bonds with the ligand's carbonyl group, while surrounding residues engage in lipophilic interactions. nih.gov
Table 1: Examples of In Silico Modeling for Mechanistic Insights
| Derivative Class | Biological Target | In Silico Method | Key Mechanistic Findings |
|---|---|---|---|
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | CCR1 | Docking, 3D-QSAR | Tyr113 residue anchors the ligand via H-bonding. nih.gov |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) & FEt-PPZ | Sigma-1 Receptor (σ1R) | Docking, MD Simulation | High binding affinity and excellent stability of the receptor-ligand complex. rsc.orgnih.gov |
| Phenyl(piperazin-1-yl)methanones | Monoacylglycerol Lipase (MAGL) | Virtual Screening, Consensus Docking | H-bonds with A51 and M123; surrounding lipophilic interactions. nih.gov |
Descriptor-Based Similarity Studies
Descriptor-based similarity studies are a cornerstone of modern computational drug design, allowing for the prediction of a compound's properties and its comparison to known drugs. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its lipophilicity, polarity, size, and electronic features.
These studies have been applied to various series of piperazine-containing compounds to evaluate their potential as drug candidates. For example, a descriptor-based similarity study was conducted on a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides to assess their potential for blood-brain barrier permeation. nih.gov The analysis established a favorable similarity between the synthesized compounds and standard atypical antipsychotics, suggesting they possess drug-like characteristics for CNS activity. nih.gov
In other research, molecular descriptors for phenylpiperazine derivatives were calculated using software like the Pharmaceutical Data Exploration Laboratory (PaDEL) to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. d-nb.info These models help predict the anti-proliferative activity and toxicity of new compounds before synthesis. d-nb.info Computational platforms like SwissADME are frequently used to calculate key descriptors and assess "drug-likeness" based on established frameworks like Lipinski's rule of five. pharmacophorejournal.comresearchgate.net These parameters include molecular weight, polar surface area (TPSA), and lipophilicity (LogP), which are critical for absorption and permeation. researchgate.net
Table 2: Common Molecular Descriptors in Similarity Studies
| Descriptor | Description | Relevance in Drug Design |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and diffusion; often constrained in drug-likeness rules. researchgate.net |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting solubility, permeability, and metabolism. researchgate.net |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net |
| Number of H-bond Donors/Acceptors | Count of O-H, N-H bonds (donors) and N, O atoms (acceptors). | Crucial for molecular recognition and binding to biological targets. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | An indicator of molecular flexibility, which can impact binding affinity. researchgate.net |
Principal Component Analysis (PCA) in Structure-Activity Relationships
Principal Component Analysis (PCA) is a powerful statistical technique used to simplify complex datasets by reducing the number of variables while retaining most of the original information. In medicinal chemistry, PCA is applied to structure-activity relationship (SAR) studies to identify the key molecular properties that are most influential for a compound's biological activity.
One study involving hybrid molecules containing a 4-(substituted phenyl)piperazin-1-ium-1-yl fragment utilized PCA to perform a detailed SAR evaluation. mdpi.com In this research, a range of analytical and physicochemical descriptors, including lipophilicity (log kw) and electronic properties, were determined for a series of synthesized compounds. mdpi.com These descriptors, along with the results from in vitro antimycobacterial and cytotoxicity screenings (MIC and IC50 values), were used as input for the PCA. mdpi.com The analysis aimed to uncover the underlying relationships between the structural features of the compounds and their biological effects, providing a clearer understanding of the SAR for the series and guiding future design efforts. mdpi.com
Hirshfeld Surface Analysis (HSA) for Intermolecular Interactions
Hirshfeld Surface Analysis (HSA) is a sophisticated computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, HSA provides a detailed picture of how molecules pack together and which contacts are most significant. This technique allows for a quantitative comparison of different types of intermolecular interactions, such as hydrogen bonds and π–π stacking. rsc.org
The crystal structures of several derivatives of this compound have been determined, revealing a network of non-covalent interactions that stabilize the solid-state structure. In the case of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287), the structure is stabilized by C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions, with a centroid-to-centroid distance of 4.760 Å between phenyl rings. nih.gov Similarly, the crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone shows that molecules are linked into chains by O—H⋯O hydrogen bonds. researchgate.netnih.gov
Table 3: Intermolecular Interactions in this compound Derivatives
| Compound | Interaction Type | Significance in Crystal Packing |
|---|---|---|
| 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | C—H⋯O Hydrogen Bonds | Stabilization of molecular structure. nih.gov |
| C—H⋯π Interactions | Contribution to the three-dimensional network. nih.gov | |
| π–π Stacking | Links phenyl rings of adjacent molecules. nih.gov | |
| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | O—H⋯O Hydrogen Bonds | Links molecules into chains along the crystallographic b-axis. researchgate.netnih.gov |
Mechanistic Investigations of 1 Phenyl 2 Piperazin 1 Yl Ethanone Biological Interactions
Enzyme Inhibition Mechanisms
Derivatives of 1-Phenyl-2-(piperazin-1-yl)ethanone have been shown to inhibit several key enzymes, playing a role in various pathological conditions. The following sections detail the mechanisms of inhibition for specific enzymes.
Falcipain-2 Inhibition Studies
Falcipain-2, a cysteine protease of Plasmodium falciparum, is a crucial enzyme for the parasite's survival, primarily involved in the digestion of host hemoglobin. nih.gov Its inhibition is a promising strategy for the development of new antimalarial drugs. nih.gov While direct studies on this compound's inhibition of falcipain-2 are not extensively documented in the provided results, research on related heterocyclic compounds like 1,4-benzodiazepine (B1214927) derivatives provides insight into potential mechanisms. These compounds can act as potent inhibitors of falcipain-2. nih.gov The inhibitory action often involves the formation of a covalent Michael adduct with the Cys42 thiol group in the active site of the enzyme. nih.gov Computational studies, such as those using ONIOM hybrid calculations, have been employed to investigate the reaction mechanism, detailing the intermediates and transition states along the inhibitory pathway. nih.gov
Alpha-Amylase Inhibitory Mechanisms
Alpha-amylase is a key enzyme in carbohydrate metabolism, breaking down complex carbohydrates into simpler sugars. biomedpharmajournal.org Inhibiting this enzyme can help regulate blood sugar levels, making it a therapeutic target for type 2 diabetes. biomedpharmajournal.orgualberta.ca Phenylpiperazine derivatives have demonstrated potential as α-amylase inhibitors. biomedpharmajournal.org Studies on various N-phenyl piperazine (B1678402) derivatives have shown a dose-dependent inhibition of α-amylase. biomedpharmajournal.org The inhibitory mechanism can be competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net Kinetic studies using Lineweaver-Burk plots can determine the nature of this inhibition, showing an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged for competitive inhibitors. researchgate.net In some cases, the inhibition can be uncompetitive, where the inhibitor binds only to the enzyme-substrate complex. researchgate.net
Table 1: Alpha-Amylase Inhibition by Phenylpiperazine Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | Inhibition Type |
| Phenylpiperazine Derivative P6 | 100 | Slightly decreased potential | Not specified |
| Phenylpiperazine Derivative P7 | 100 | ~50% | Not specified |
| Phenylpiperazine Derivative P22 | 100 | ~50% | Not specified |
| Benzimidazole Derivative 1f | Not specified | Not specified | Competitive |
| Benzimidazole Derivative 2e | Not specified | Not specified | Uncompetitive |
| Benzimidazole Derivative 2f | Not specified | Not specified | Uncompetitive |
| This table is based on data from multiple studies on phenylpiperazine and related derivatives and may not represent the specific activity of this compound. biomedpharmajournal.orgresearchgate.net |
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. mdpi.comnih.gov Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. mdpi.com Phenylpiperazine derivatives have been investigated as potential topoisomerase II inhibitors. mdpi.com The proposed mechanism involves the stabilization of the cleavable complex between topoisomerase II and DNA, which leads to double-strand breaks. mdpi.com Molecular docking studies have shown that these compounds can bind to the active site of topoisomerase IIα and also interact with the minor groove of DNA. mdpi.com Unlike some topoisomerase II poisons that stabilize the covalent enzyme-DNA intermediate, certain piperazine derivatives, such as bisdioxopiperazines, inhibit the enzyme's catalytic activity without this stabilization. mdpi.comnih.gov
1,3-beta-D-Glucan Synthase Inhibition
1,3-beta-D-glucan synthase is an essential enzyme for the synthesis of the fungal cell wall, making it a prime target for antifungal agents. patsnap.com Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. patsnap.com Piperazine derivatives have been identified as inhibitors of this enzyme. For instance, a piperazine propanol (B110389) derivative, GSI578, was found to be a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 microM. researchgate.net The mechanism of action is believed to be the specific inhibition of glucan synthesis, which has been confirmed in whole-cell assays. researchgate.netnih.gov This targeted action on a fungal-specific pathway makes these inhibitors highly selective with reduced potential for host toxicity. patsnap.com
Receptor Binding and Modulation Profiling
Beyond enzyme inhibition, derivatives of this compound also exhibit activity through receptor binding and modulation.
Retinoic Acid Receptor-Related Orphan Receptor C (RORc/RORγ) Inverse Agonism
The Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) is a nuclear receptor that plays a critical role in the production of the pro-inflammatory cytokine IL-17. nih.govacs.org As such, it is a significant target for the treatment of autoimmune diseases. nih.govacs.org A derivative of this compound, specifically GNE-3500 (1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl- nih.govacs.orgthiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone), has been identified as a potent and selective RORc inverse agonist. nih.govacs.org An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In this case, GNE-3500 reduces the basal activity of the RORc receptor, thereby inhibiting the production of IL-17. nih.gov This compound has demonstrated high cellular potency and selectivity for RORc over other ROR family members and a wide range of other nuclear receptors. nih.gov
Sigma Receptor Affinity and Agonism
The sigma-1 receptor (σ1R), a unique transmembrane protein located at the endoplasmic reticulum-mitochondrion interface, is a notable target for piperazine-containing compounds. nih.gov While direct studies on this compound are limited, research on structurally similar analogues provides significant insight into its potential sigma receptor activity.
Docking and molecular dynamics simulation studies have identified molecules with piperazine substructures as having a high binding affinity for σ1R. nih.govrsc.org For instance, the derivative 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) was identified as a potential high-affinity ligand for the sigma-1 receptor. rsc.orgnih.gov Computational docking studies predicted a favorable interaction, which was further enhanced upon modification.
Further investigation into a fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), demonstrated even greater affinity for σ1R. nih.gov This suggests that the core phenylpiperazine ethanone (B97240) structure is a viable scaffold for potent sigma-1 receptor ligands. The interaction is believed to be stabilized within the receptor's single ligand-binding site. nih.gov The agonistic activity of such ligands can trigger the dissociation of the σ1 receptor from its complex with other proteins, initiating downstream cellular signaling. nih.gov
Dopamine (B1211576) Receptor (e.g., D2) Interaction
The arylpiperazine motif is a well-established pharmacophore for dopamine receptor ligands, particularly for the D2 subtype. nih.govbioworld.com The interaction of these ligands with the D2 receptor is characterized by several key molecular contacts. A primary stabilizing force is the interaction between the protonated nitrogen atom (N1) of the piperazine ring and the highly conserved aspartic acid residue, Asp86, in the third transmembrane domain of the receptor. nih.gov
Furthermore, the aromatic ring of the arylpiperazine moiety engages in edge-to-face π-π stacking interactions with aromatic residues within the D2 receptor's binding pocket, such as Phenylalanine (Phe178), Tryptophan (Trp182), and Tyrosine (Tyr216). nih.gov The nature of substituents on the phenyl ring can modulate this binding affinity; electron-donating groups tend to increase affinity, whereas bulky substituents at certain positions can cause steric hindrance and reduce it. nih.gov Given its structure, this compound possesses the core features necessary for such interactions, suggesting a potential for D2 receptor modulation.
Serotonin (B10506) Pathway Modulation
Piperazine derivatives are widely recognized for their activity on various components of the serotonin (5-HT) system. rsc.org The arylpiperazine structure is a common feature in many ligands that target serotonin receptors and the serotonin transporter (SERT). For example, certain 2-piperazin-1-ylquinoline analogues have been developed as dual-acting agents that function as both potent serotonin reuptake inhibitors and 5-HT1A receptor antagonists.
The interaction with the serotonin system is multifaceted. Besides direct receptor binding (as agonists, partial agonists, or antagonists), piperazine-containing compounds can inhibit the reuptake of serotonin from the synaptic cleft by binding to SERT. This dual action of receptor modulation and reuptake inhibition can lead to a significant increase in serotonergic neurotransmission. The specific activity of this compound would depend on its precise binding affinities for the various 5-HT receptor subtypes and SERT, but its structural class strongly implies a potential role in modulating serotonergic pathways.
CXCR3 Receptor Modulation
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in immune cell trafficking and is implicated in inflammatory diseases. bioworld.com While direct evidence for this compound is not available, numerous studies have identified the broader piperazine class of molecules as effective CXCR3 antagonists. nih.govnih.gov
Structure-activity relationship (SAR) studies on various piperazine-containing scaffolds, such as pyridyl-piperazinyl-piperidines and pyrazinyl-piperazinyl-piperidines, have led to the discovery of highly potent CXCR3 antagonists. nih.govnih.gov For instance, specific substitutions on the piperazine ring have been shown to dramatically enhance binding affinity, resulting in compounds with inhibitory concentrations (IC50) in the nanomolar range. nih.gov These findings indicate that the piperazine nucleus is a privileged structure for CXCR3 antagonism, suggesting that this compound could potentially serve as a basis for the design of such modulators.
Interactions with Neurotransmitter Systems
The piperazine scaffold is a cornerstone in the development of neuropharmacological agents due to its ability to interact with a wide array of neurotransmitter systems. rsc.org As discussed, these include significant interactions with dopaminergic and serotonergic pathways. nih.gov
Beyond these, the modulatory role of the sigma-1 receptor, a likely target, extends to other systems. Sigma-1 receptors are known to influence glutamatergic neurotransmission, particularly by modulating the activity of the NMDA receptor. nih.gov They also play a role in cholinergic and noradrenergic systems. Therefore, by binding to sigma-1 receptors, this compound could indirectly modulate the release and signaling of multiple key neurotransmitters, contributing to a complex pharmacological profile. nih.gov
Modulation of Cellular Pathways
The biological interactions of this compound at the receptor level translate into the modulation of various intracellular signaling pathways.
One of the key cellular functions modulated by sigma-1 receptor agonists is calcium signaling. nih.gov Upon activation, the sigma-1 receptor dissociates from the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptor at the endoplasmic reticulum, which potentiates the efflux of calcium into the cytoplasm. nih.gov This modulation of calcium homeostasis can affect a multitude of cellular processes, including enzyme activation, gene transcription, and neuronal excitability.
Additionally, other piperazine derivatives have been shown to target and cleave poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways. This action demonstrates that compounds with this core structure can influence fundamental cellular maintenance and apoptotic pathways.
Voltage-Sensitive Sodium Channel Binding
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells like neurons. These channels are established targets for a variety of drugs, and the piperazine chemical scaffold has been explored for its potential to modulate their activity.
Specific piperazine derivatives have been identified as isoform-selective modulators of Nav channels, such as the Nav1.3 subtype. The binding site for many inhibitors is located within the channel's inner pore, formed by the S6 transmembrane segments of the α-subunit. Highly conserved aromatic amino acid residues in this region are critical for drug binding. The interaction is often state-dependent, meaning the drug may have a different affinity for the channel depending on whether it is in the closed, open, or inactivated state. The presence of the phenyl and piperazine moieties in this compound makes it a candidate for investigation as a ligand for these ion channels.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | PPZ |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | FEt-PPZ |
| Aspartic Acid | Asp / D |
| Phenylalanine | Phe / F |
| Tryptophan | Trp / W |
| Tyrosine | Tyr / Y |
| Serotonin | 5-HT |
| Inositol 1,4,5-trisphosphate | InsP3 / IP3 |
Structure Activity Relationship Sar Studies and Rational Design of 1 Phenyl 2 Piperazin 1 Yl Ethanone Derivatives
Influence of Substituents on the Phenyl Ring on Biological Activity
The phenyl ring of the 1-phenyl-2-(piperazin-1-yl)ethanone scaffold is a critical site for modification, with substituents on this ring significantly impacting the biological activity of the derivatives. The nature, position, and electronic properties of these substituents can fine-tune the affinity and selectivity of the compounds for their respective targets.
In the context of acaricidal and larvicidal activity, the position of substituents on the benzene (B151609) ring is crucial. For a series of 1,5-diphenyl-2-penten-1-one analogues containing a piperazine (B1678402) moiety, a sharp decline in larvicidal activity against mosquitoes was observed when the substituent on the benzene ring was moved from the 4-position to the 2- or 3-position. researchgate.netnih.gov
For neurological targets, substitutions on the phenyl ring play a pivotal role in modulating receptor affinity and selectivity. In a series of trans-1-piperazino-3-phenylindans, 6-chloro- or 6-fluoro-substituted derivatives showed a preference for D1 over D2 dopamine (B1211576) receptors. nih.gov Furthermore, in a series of 1-(2,2-dimethylpiperazino)-3-arylindans, most compounds with substitutions on the phenyl ring, except for 4-, 5-, 7-, and 4'-chloro-substituted derivatives, displayed potent D1 affinity. nih.gov The introduction of lipophilic substituents, such as 3'-CF3 or 4'-F, at a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety was found to enhance in vitro activity against various mycobacteria, including Mycobacterium tuberculosis H37Rv and M. kansasii DSM 44162. mdpi.com
Quantitative structure-activity relationship (QSAR) studies on spiroethyl phenyl(substituted)piperazine derivatives have provided more detailed insights into the role of phenyl ring substituents. For 5-HT(1A) receptor antagonism, it was found that a substituent other than a methyl group at the 2-position of the phenyl ring with higher molar refraction (MR) is beneficial. nih.gov Additionally, a substituent producing a higher positive field effect at the 3-position and a less hydrophobic substituent at the 4-position were also found to augment binding affinity. nih.gov For the adrenergic alpha(1d) receptor, a less bulky group at the 3-position with a 5-chloro substituent (or simply a 3-chloro substituent) was advantageous for increasing binding affinity. nih.gov
The following table summarizes the influence of phenyl ring substituents on the biological activity of this compound derivatives:
| Biological Target | Substituent Position | Favorable Substituents | Unfavorable Substituents | Reference |
| Mosquito Larvae | 4-position | Various | Shifting to 2- or 3-position | researchgate.netnih.gov |
| D1 Dopamine Receptor | 6-position | Chloro, Fluoro | nih.gov | |
| Mycobacteria | 4-position of phenylpiperazinium | 3'-CF3, 4'-F | mdpi.com | |
| 5-HT(1A) Receptor | 2-position | Substituents with high molar refraction (other than methyl) | Methyl | nih.gov |
| 5-HT(1A) Receptor | 3-position | Substituents with high positive field effect | nih.gov | |
| 5-HT(1A) Receptor | 4-position | Less hydrophobic substituents | nih.gov | |
| Adrenergic α(1d) Receptor | 3-position | Less bulky groups (e.g., Chloro) | nih.gov | |
| Adrenergic α(1d) Receptor | 5-position | Chloro | nih.gov |
Impact of Piperazine Ring Substitutions on Pharmacological Profiles
The piperazine ring is another key component of the this compound core structure that has been extensively modified to modulate pharmacological activity. Substitutions on the piperazine nitrogen atoms can significantly alter the affinity, selectivity, and efficacy of the derivatives.
In the realm of acaricidal and larvicidal agents, substitutions on the piperazine ring have shown varied effects. For a series of 1,5-diphenyl-2-penten-1-one analogues, a variety of substituents on the piperazine ring did not lead to significant differences in activity at a concentration of 100 ppm. researchgate.net However, N'-unsubstituted piperazine compounds demonstrated much better antifungal and larvicidal activity against mosquitoes compared to their N'-methylated counterparts. researchgate.netnih.gov Interestingly, while elongation of the alkyl chain on the piperazine nitrogen (e.g., a butyl group) led to a decrease in acaricidal activity, a bulkier benzyl (B1604629) group resulted in good acaricidal activity. researchgate.net In another study on phenylpiperazine derivatives, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. nih.gov The compound 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest activity against Tetranychus urticae. nih.gov
For dopamine receptor ligands, substitutions on the piperazine ring are critical for achieving high affinity and selectivity. In a series of 1-piperazino-3-arylindans, potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl groups. nih.gov For D3 receptor selectivity, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.gov The linkage of the heterocyclic ring to the piperazine, whether direct or via a linker, also influences D3 receptor affinity and selectivity. nih.gov
The table below outlines the impact of piperazine ring substitutions on the pharmacological profiles of these derivatives:
| Biological Target | Piperazine Substitution Position | Favorable Substituents | Unfavorable Substituents | Reference |
| Mosquito Larvae | N' | Unsubstituted | Methylated | researchgate.netnih.gov |
| Acaricidal Activity | N' | Benzyl | Butyl | researchgate.net |
| Acaricidal Activity (T. urticae) | 4-position | Trifluoromethylsulfonyl | nih.gov | |
| D1/D2 Dopamine Receptors | 2-position | 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, 2-spirocyclopentyl | nih.gov | |
| D3 Dopamine Receptor | N-position | Substituted indole rings | nih.gov |
Role of Linker Modifications in Efficacy and Selectivity
The linker connecting the core this compound structure to other pharmacophoric elements plays a crucial role in determining the efficacy and selectivity of the derivatives. Modifications in the length, rigidity, and chemical nature of the linker can optimize the orientation of the molecule within the target's binding site.
In the context of anti-Alzheimer's disease agents targeting acetylcholinesterase (AChE), the length of the spacer between the piperazine ring and a terminal fragment has been shown to be important. acs.org For derivatives with aromatic ring substituents, a four- or five-atom linker resulted in higher activity. acs.org For instance, introducing one or two sp3-hybridized carbon atoms between the piperazine and phenyl ring could potentially enhance inhibitory activity by allowing deeper access into the catalytic active site (CAS) region of AChE. acs.org
Design Principles for Targeting Specific Biological Receptors and Enzymes
The rational design of this compound derivatives for specific biological targets relies on a deep understanding of the SAR and the structural features of the target's binding site.
For targeting the sigma-1 (σ1R) receptor, which is overexpressed in various cancers, molecules with piperidine (B6355638) or piperazine substructures have shown high binding affinity. nih.govrsc.org Docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for σ1R. nih.govrsc.org Further in silico studies showed that its fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), had an even better affinity for σ1R. nih.govrsc.org
In the design of D3 versus D2 dopamine receptor selective ligands, a strategy has been to maintain a 4-(thiophen-3-yl)benzamide (B12553508) moiety while varying the substitution pattern on the N-phenylpiperazine portion. mdpi.com It was found that a fluorine substituent at the 2-position of the phenyl ring of the N-phenylpiperazine moiety was optimal for D3 receptor binding affinity and selectivity. mdpi.com
For designing antagonists of 5-HT(1A) and adrenergic alpha(1d) receptors, QSAR studies have provided specific design principles. For 5-HT(1A) receptor antagonists, the design should incorporate a substituent with high molar refraction at the 2-position of the phenyl ring (other than methyl), a substituent with a strong positive field effect at the 3-position, and a less hydrophobic group at the 4-position. nih.gov For adrenergic alpha(1d) receptor antagonists, a less bulky group at the 3-position and a chloro substituent at the 5-position are desirable. nih.gov
Synergistic Effects of Pharmacophore Hybridization
Pharmacophore hybridization, the strategy of combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound, has been employed to create this compound derivatives with enhanced or novel activities.
In the development of antimycobacterial agents, hybrid molecules containing a lipophilic 3-trifluoromethylphenyl moiety, a polar carbamoyloxy bridge, a 2-hydroxypropan-1,3-diyl chain, and a 4-(substituted phenyl)-/4-diphenylmethylpiperazin-1-ium-1-yl fragment have been synthesized. mdpi.com This hybridization strategy aimed to combine structural features known to contribute to antimycobacterial activity. The resulting hybrids, such as 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride and 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride, showed potent activity against M. tuberculosis H37Ra. mdpi.com
Another example of pharmacophore hybridization is seen in the design of D3 receptor ligands, where a piperazine ring is connected to a suitable benzamide-type moiety via a variable linker. nih.gov This design combines the arylpiperazine pharmacophore, known to interact with various G protein-coupled receptors, with a benzamide (B126) portion that can be modified to fine-tune selectivity for the D3 receptor. nih.gov
Future Research Directions and Translational Perspectives for 1 Phenyl 2 Piperazin 1 Yl Ethanone Scaffolds
Exploration of Novel Synthetic Strategies for Enhanced Compound Diversity
Future research will heavily rely on the development of innovative and efficient synthetic methodologies to expand the chemical space around the 1-phenyl-2-(piperazin-1-yl)ethanone core. While established routes exist for the parent compound and its simple derivatives, creating large, diverse libraries for high-throughput screening requires more advanced strategies. chemicalbook.com
Key areas for exploration include:
Combinatorial Chemistry: Implementing combinatorial approaches, where diverse building blocks are systematically introduced at key positions of the scaffold (the phenyl ring, the ethanone (B97240) backbone, and the piperazine (B1678402) ring), can rapidly generate a multitude of analogs.
Multi-component Reactions: Designing one-pot, multi-component reactions, such as the Betti or Mannich reactions, could offer a more atom-economical and efficient way to construct complex derivatives. ijrpr.com
Flow Chemistry: Utilizing flow chemistry techniques can enable safer, more scalable, and highly controlled synthesis of intermediates and final compounds, facilitating rapid library production and process optimization.
Bio-catalysis: Exploring enzymatic transformations could introduce stereoselectivity and unique functionalities that are challenging to achieve through traditional chemical synthesis.
A study on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives demonstrated the synthesis of a small library of eight compounds to evaluate their antidepressant-like effects, highlighting how systematic substitution can be explored. nih.gov Another example is the one-pot, two-step radiosynthesis of [¹⁸F]FEt-PPZ, a derivative for PET imaging, which showcases a specialized synthetic strategy for a specific application. rsc.org These examples underscore the need to move beyond traditional methods towards more robust and versatile synthetic platforms.
Deeper Mechanistic Elucidation of Biological Target Interactions
While derivatives of the this compound scaffold have shown promise against various biological targets, a comprehensive understanding of their mechanisms of action at the molecular level is often preliminary. Future investigations must focus on precisely defining these interactions to guide rational drug design.
For instance, derivatives have been identified as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) and ligands for the sigma-1 receptor (σ1R). rsc.orgnih.gov A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives showed potent 5-HT reuptake inhibition in vitro. nih.gov Similarly, docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for the σ1R, which is overexpressed in many cancers. rsc.orgnih.gov
Future research should employ a range of biophysical and structural biology techniques, including:
X-ray Crystallography: Obtaining co-crystal structures of lead compounds bound to their target proteins would provide definitive insights into the binding mode and key molecular interactions.
Cryo-Electron Microscopy (Cryo-EM): For large or membrane-bound protein targets, cryo-EM can reveal high-resolution structural information about the ligand-receptor complex.
Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data (association and dissociation rates) of compound binding to its target, offering a more dynamic view of the interaction.
Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters (enthalpy and entropy) of binding, helping to understand the driving forces behind the interaction.
By elucidating these precise mechanisms, researchers can understand why certain substitutions enhance activity and design new analogs with improved affinity and selectivity.
Advanced Computational Modeling for Lead Optimization and Compound Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, from hit identification to lead optimization. lephar.com For the this compound scaffold, advanced computational modeling offers a powerful approach to accelerate the design-make-test-analyze cycle.
Molecular docking and molecular dynamics (MD) simulations have already been successfully applied. For example, docking studies were crucial in identifying 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a sigma-1 receptor (σ1R) ligand. rsc.orgrsc.org Subsequent MD simulations over 50 nanoseconds indicated excellent stability of the derivative-receptor complex. rsc.orgnih.gov
Future computational efforts should integrate more sophisticated techniques:
Free Energy Perturbation (FEP): FEP calculations can more accurately predict the binding affinities of new analogs before they are synthesized, helping to prioritize the most promising candidates and reduce wasted synthetic effort. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing structure-activity relationship (SAR) data to predict the activity of virtual compounds, screen vast virtual libraries, and propose novel structures with desired properties. upenn.edu
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the electronic interactions within the binding site, which is particularly important for understanding covalent inhibitors or charge-transfer interactions.
The table below summarizes docking scores for a PPZ analog, illustrating how computational data is used to assess potential ligands.
| Compound | Target Receptor | Docking Score (kcal/mol) | Computational Method |
| FEt-PPZ | σ1R | -9.4 | Molecular Docking |
| PPZ | σ1R | -5.6 | Molecular Docking |
| Data sourced from RSC Publishing. nih.govrsc.org |
These advanced computational strategies will be critical for efficiently navigating the vast chemical space and optimizing lead compounds for enhanced potency and better pharmacokinetic profiles. nih.gov
Development of Multi-Targeted Agents based on the this compound Scaffold
The inherent versatility of the piperazine scaffold, a core component of the title compound, makes it an ideal framework for designing multi-targeted agents or polypharmacology. nih.govresearchgate.net Such agents, which modulate multiple biological targets simultaneously, are a promising strategy for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and certain infections.
The this compound scaffold can be functionalized to incorporate pharmacophores known to interact with different targets. For example, research on benzofuran (B130515) derivatives has identified compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and BACE-1, two key enzymes in Alzheimer's disease. acs.org Similarly, phenothiazines, which can contain a piperazine moiety, have been shown to modulate both cholinergic signaling and exhibit anticancer effects. nih.gov
Future work could focus on designing single molecules based on the this compound core that, for example:
Combine serotonin reuptake inhibition with antagonism of other receptors implicated in depression.
Target a cancer-relevant protein like the sigma-1 receptor while also inhibiting a key signaling kinase.
Block multiple targets within a single pathogen, potentially reducing the likelihood of drug resistance.
This approach requires a sophisticated blend of computational design, synthetic chemistry, and parallel biological screening to balance the activities at each target and achieve the desired therapeutic profile.
Investigation of Stereoisomeric Effects on Biological Activity
Many potential modifications to the this compound scaffold, particularly at the ethanone backbone, can introduce chiral centers. It is well-established in pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles.
A study on new piperidin-4-one derivatives, a related heterocyclic scaffold, explicitly investigated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities, confirming its critical importance. nih.gov Likewise, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives introduces a stereocenter at the carbon bearing the hydroxyl group. nih.gov While the study evaluated the racemic mixtures, it found that certain compounds were significantly more potent than others, an effect that could be due to the specific contributions of one enantiomer. nih.gov
Therefore, it is crucial for future research to:
Develop stereoselective synthetic routes to isolate pure enantiomers or diastereomers.
Conduct thorough pharmacological evaluations of each individual stereoisomer to determine which one carries the desired activity (the eutomer) and which is less active or potentially contributes to off-target effects (the distomer).
Use chiral chromatography techniques to separate and analyze stereoisomers in biological matrices to understand their differential pharmacokinetics.
A comprehensive understanding of stereoisomeric effects will be fundamental for developing optimized, safer, and more effective drug candidates based on this promising scaffold.
Q & A
Q. What are the optimal synthetic routes for 1-Phenyl-2-(piperazin-1-yl)ethanone, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). Transition to response surface methodology (RSM) using tools like Design Expert to model interactions between critical parameters (e.g., reaction time and stoichiometric ratios) . Validate predictions with confirmatory experiments and characterize intermediates via NMR and LC-MS to track byproduct formation.
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm piperazine ring conformation and ketone positioning.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, especially for polymorphic variants.
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodology : Start with in vitro binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to identify target affinity. Use dose-response curves (IC₅₀/EC₅₀ calculations) and compare with reference compounds (e.g., ketanserin for 5-HT₂A). Include cytotoxicity screening (MTT assay) on HEK-293 cells to rule out nonspecific effects.
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor selectivity across studies be resolved?
- Methodology : Perform meta-analysis with heterogeneity testing (Cochran’s Q statistic) to quantify variability. Stratify studies by experimental conditions (e.g., cell lines, assay buffers). Validate findings using orthogonal methods like in silico docking (AutoDock Vina) and molecular dynamics simulations to probe binding pocket interactions. Replicate critical experiments under standardized protocols .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies are effective for elucidating the metabolic pathways of this compound?
- Methodology : Use hepatic microsome incubations (human/rat) with NADPH cofactors, followed by UPLC-QTOF-MS to identify phase I/II metabolites. Employ isotopic labeling (e.g., ¹⁴C at the ketone group) to trace biotransformation. Cross-reference with in silico tools (Meteor Nexus) to predict reactive intermediates and potential toxicophores.
Q. How can researchers address discrepancies in the compound’s stability profiles under varying pH conditions?
- Methodology : Design accelerated stability studies (ICH Q1A guidelines) with controlled pH buffers (1–13). Monitor degradation via HPLC-UV at timed intervals. Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life. For mechanistic insights, isolate degradation products and characterize using MS/MS fragmentation.
Q. What experimental designs are suitable for investigating synergistic effects with co-administered therapeutics?
- Methodology : Implement a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Use Chou-Talalay combination index (CI) analysis to classify synergism/addiction/antagonism. Validate in vivo using rodent models with pharmacokinetic sampling to assess AUC changes.
Data Analysis & Validation
Q. How should researchers handle outliers in dose-response datasets for this compound?
- Methodology : Apply Grubbs’ test to statistically identify outliers. Re-examine raw data (e.g., plate reader values) for technical errors (pipetting inaccuracies). If biological variability is suspected, repeat experiments with increased replicates. Use robust regression models (e.g., RANSAC) to minimize outlier influence on curve fitting.
Q. What statistical approaches are recommended for multi-parametric optimization in synthesis?
- Methodology : Leverage machine learning (partial least squares regression) to correlate synthetic parameters with yield/purity. Validate models via k-fold cross-validation. For real-time adjustments, implement Bayesian optimization to iteratively refine reaction conditions .
Cross-Disciplinary Considerations
Q. How can computational chemistry enhance mechanistic studies of this compound?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the piperazine nitrogen lone pairs. Simulate solvation effects (COSMO-RS) to predict solubility trends. Integrate molecular dynamics (GROMACS) to model membrane permeability and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
